Mecam

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

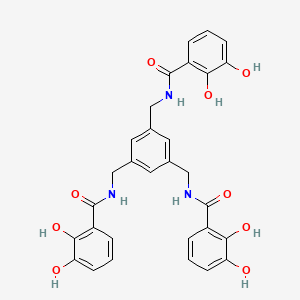

Mecam, also known as this compound, is a useful research compound. Its molecular formula is C30H27N3O9 and its molecular weight is 573.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Iron Chelation and Antibiotic Delivery

Iron Chelation Therapy

Mecam serves as a model compound for studying iron chelation therapies, particularly in conditions such as hemochromatosis. Iron overload can lead to various health issues, and chelating agents like this compound play a crucial role in mitigating these effects by binding excess iron and facilitating its excretion from the body.

Antibiotic Vectorization

One of the most promising applications of this compound is its role as a carrier for antibiotic delivery, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound exploits siderophore-dependent iron uptake pathways to transport antibiotics into bacterial cells. This mechanism allows for enhanced antibiotic efficacy by overcoming the low permeability of Gram-negative bacterial membranes .

Case Study: this compound-Ampicillin Conjugate

A study demonstrated that the this compound-ampicillin conjugate effectively transported iron into Pseudomonas aeruginosa cells via catechol-type outer membrane transporters. The results indicated that this conjugate not only facilitated iron uptake but also induced the expression of genes associated with antibiotic resistance, highlighting both its potential and challenges in clinical applications .

Siderophore Mimetic Research

This compound is classified as a synthetic siderophore mimetic, which are compounds designed to mimic natural siderophores that bacteria use to acquire iron from their environment. Research has shown that this compound can efficiently transport iron comparable to natural siderophores like enterobactin. This characteristic makes it an invaluable tool in developing new therapeutic strategies against iron-dependent pathogens .

Structural Studies and Mechanistic Insights

Recent advancements in structural biology have allowed researchers to investigate the interactions between this compound and bacterial transport systems at a molecular level. High-resolution structures obtained from X-ray crystallography have provided insights into how this compound binds to transporters and facilitates iron uptake, paving the way for more effective drug design strategies .

Potential in Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) poses significant challenges in treating infections. This compound's ability to act as a Trojan horse for antibiotics offers a novel approach to combat AMR by enhancing drug delivery directly into resistant bacterial cells. Ongoing research aims to explore its effectiveness against various resistant strains and its potential role in future therapeutic regimens .

Data Table: Summary of this compound Applications

属性

CAS 编号 |

69146-59-4 |

|---|---|

分子式 |

C30H27N3O9 |

分子量 |

573.5 g/mol |

IUPAC 名称 |

N-[[3,5-bis[[(2,3-dihydroxybenzoyl)amino]methyl]phenyl]methyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C30H27N3O9/c34-22-7-1-4-19(25(22)37)28(40)31-13-16-10-17(14-32-29(41)20-5-2-8-23(35)26(20)38)12-18(11-16)15-33-30(42)21-6-3-9-24(36)27(21)39/h1-12,34-39H,13-15H2,(H,31,40)(H,32,41)(H,33,42) |

InChI 键 |

GCTFIRZGPIUOAK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)O)O)CNC(=O)C4=C(C(=CC=C4)O)O |

规范 SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)O)O)CNC(=O)C4=C(C(=CC=C4)O)O |

Key on ui other cas no. |

69146-59-4 |

同义词 |

1,3,5-tris((N,N',N''-2,3-dihydroxybenzoyl)aminomethyl)benzene MECAM N,N',N''-(benzene-1,3,5-triyltris(methylene))tris(2,3-dihydroxybenzamide) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。